Product packaging for 4-Amino-1-methylpyridine(Cat. No.:)

4-Amino-1-methylpyridine

Cat. No.: B8579535
M. Wt: 110.16 g/mol
InChI Key: ZCTBBPJVZSYYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-methylpyridine (CAS RN: 1121-58-0) is an organic compound with the molecular formula C6H10N2 and a molecular weight of 110.16 g/mol . It belongs to the class of aminopyridines, which are monoamino and diamino derivatives of pyridine that serve as essential heterocycles extensively used in synthetic, natural products, and medicinal chemistry . This compound features a pyridine ring, a privileged scaffold in pharmaceutical development, which is known for its ability to interact with various enzymes and receptors, leading to a wide array of potential biological and pharmacological effects . As a building block in organic synthesis, this compound is a valuable precursor for the development of novel molecular frameworks. Its structure makes it a candidate for creating pyridinium salts, which have demonstrated significant antimicrobial properties in scientific literature . Researchers utilize this compound in the exploration of new therapeutic agents, given the established role of aminopyridines as blockers of voltage-gated potassium channels in a dose-dependent manner . This mechanism is fundamental to their application in neurological research, particularly in studies aimed at improving motor function in conditions such as multiple sclerosis (MS) . Furthermore, metal complexes derived from similar aminopyridine ligands have shown remarkable antibacterial and anti-inflammatory activities in preclinical research, indicating the potential of this compound class in developing new anti-infective and anti-inflammatory agents . Applications & Research Value: • Medicinal Chemistry: Serves as a key synthetic intermediate for the construction of more complex molecules with potential biological activity . • Neuroscience Research: The aminopyridine core is known to block potassium channels, making it a tool for studying synaptic transmission and nerve signaling . • Materials Science: Used in the synthesis of coordination complexes and metal-organic frameworks (MOFs) due to its nitrogen-based ligating ability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, as related aminopyridines can be harmful if swallowed and may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2 B8579535 4-Amino-1-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

1-methyl-2H-pyridin-4-amine

InChI

InChI=1S/C6H10N2/c1-8-4-2-6(7)3-5-8/h2-4H,5,7H2,1H3

InChI Key

ZCTBBPJVZSYYHC-UHFFFAOYSA-N

Canonical SMILES

CN1CC=C(C=C1)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 1 Methylpyridinium Salts

Quaternization Reactions of 4-Aminopyridine (B3432731)

Quaternization involves the alkylation of the heterocyclic nitrogen of 4-aminopyridine. The presence of the amino group at the 4-position influences the electronic properties of the pyridine (B92270) ring, directing the methylation to the ring nitrogen. rsc.org

Direct N-methylation is the most straightforward approach to synthesizing the 4-amino-1-methylpyridinium cation. This reaction involves treating 4-aminopyridine with a suitable methylating agent. The choice of agent and reaction conditions can be adapted to achieve high yields and selectivity.

One common method involves the use of methyl iodide (iodomethane), which readily reacts with 4-aminopyridine to afford the corresponding 4-amino-1-methylpyridinium iodide salt in nearly quantitative yields. rsc.org Another approach utilizes methanol (B129727) as the methylating agent in the presence of an iridium(I) catalyst. acs.org While effective for N-methylation of various amines, the reaction with 4-aminopyridine is noted to be slower compared to aniline, which is attributed to the electron-poor nature of the pyridine heterocycle. acs.org Despite the slower kinetics, N-methylpyridin-4-amine was obtained selectively. acs.org

A key consideration in the methylation of aminopyridines is the potential for reaction at the exocyclic amino group. However, the pyridine ring nitrogen is generally more nucleophilic, leading to selective N-methylation on the ring. researchgate.net In some syntheses, a proton can be used as a simple and effective protecting group to ensure selective N-methylation of the pyridine ring when other, more reactive amino groups are present in the molecule. researchgate.net

Methylating AgentCatalyst/SolventKey FindingsReference
Methyl IodideNot specifiedAffords the pyridinium (B92312) iodide salt in almost quantitative yield. rsc.org
MethanolIridium(I) Complex / Cs₂CO₃Selectively produces N-methylpyridin-4-amine; reaction is slower than with aniline. acs.org

The properties of 4-amino-1-methylpyridinium salts can be tuned by the choice of the counter-anion. Specific anionic salts are synthesized either by direct quaternization with a reagent that provides both the methyl group and the anion, or by ion exchange after the cation has been formed.

Benzenesulfonate (B1194179) Salts: A series of 4-amino-1-methylpyridinium benzenesulfonate salts have been prepared through the quaternization reaction of 4-aminopyridine with various methyl para-substituted benzenesulfonates. acs.orgresearchgate.net This one-step reaction provides the desired salts in high yields, typically between 80-85%. acs.org The resulting salts are chemically stable, with melting points ranging from 144 °C to 200 °C. acs.org For example, reacting 4-aminopyridine with methyl p-toluenesulfonate in tetrahydrofuran (B95107) (THF) at room temperature yields 4-amino-1-methylpyridinium p-toluenesulfonate (AP-TS) as a white powder with a 98% yield. tandfonline.com

AnionMethylating AgentYieldMelting Point (°C)Reference
p-ToluenesulfonateMethyl p-toluenesulfonate98%201 tandfonline.com
Benzenesulfonate (hydroxy-substituted)Methyl p-hydroxybenzenesulfonate80-85%144 acs.org
Benzenesulfonate (bromo-substituted)Methyl p-bromobenzenesulfonate80-85%200 acs.org

Iodide Salts: 4-Amino-1-methylpyridinium iodide is readily synthesized by the direct N-methylation of 4-aminopyridine using methyl iodide. rsc.org This reaction is efficient and leads to the formation of the iodide salt in high purity. Similarly, functionalized pyridinium iodides, such as 4-(acetylaminomethyl)-1-methylpyridinium iodide, are prepared by methylating the corresponding acetylated aminomethylpyridine with methyl iodide in a solvent like dichloromethane. iucr.org

Synthesis of Functionalized 4-Amino-1-methylpyridinium Derivatives

Functionalization of the 4-amino-1-methylpyridinium scaffold is key to developing materials with specific properties, such as those for nonlinear optics or as precursors for complex ligands.

Styryl-substituted pyridinium dyes are an important class of organic materials. nih.gov The synthesis of derivatives that incorporate a 4-aminostyryl-type structure typically involves a condensation reaction. The most common and efficient route is the Knoevenagel-type condensation of a 1,4-dimethylpyridinium (B189563) salt (a 4-picolinium salt) with a substituted benzaldehyde. nih.govresearchgate.net

For instance, the well-known nonlinear optical material DAST (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate) is synthesized by the condensation of 1,4-dimethylpyridinium tosylate with 4-(dimethylamino)benzaldehyde (B131446) in the presence of a base catalyst like piperidine. researchgate.net This reaction creates the ethenyl (-CH=CH-) bridge that connects the pyridinium and phenyl rings. While the amino group in DAST is a dimethylamino substituent on the phenyl ring of the styryl moiety, this synthetic strategy is the primary method for creating styrylpyridinium compounds that feature an amino group within their structure. nih.govresearchgate.net

A similar approach is used to synthesize a variety of 4-(5-arylazo-2-hydroxystyryl)-1-methylpyridinium iodides, where 1,4-dimethylpicolinium iodide is condensed with various arylazosalicylaldehyde derivatives. mdpi.com

Pyridinium ReactantAldehyde ReactantCatalystProduct TypeReference
1,4-Dimethylpyridinium Tosylate4-(Dimethylamino)benzaldehydePiperidine4-(Dimethylamino)styryl-1-methylpyridinium Tosylate (DAST) researchgate.net
4-Picolinium BromidesVarious AldehydesPiperidineStyrylpyridinium Derivatives nih.gov
1-Methyl-picolinium IodideArylazosalicylaldehydesNot specified4-(Arylazo-hydroxystyryl)-1-methylpyridinium Iodide mdpi.com

4-Amino-1-methylpyridinium salts serve as valuable precursors for the synthesis of iminopyridine-based compounds, which are used as ligands in coordination chemistry. A new class of monoanionic nitrogen donor ligands, based on (1-methylpyridin-4(1H)-ylidene)amide (MQI), has been developed. researchgate.netchemrxiv.org

The synthesis of the ligand precursors, which are substituted 1-methylpyridin-4(1H)-imines, starts from the corresponding 4-aminopyridinium (B8673708) salts. researchgate.net The deprotonation of the exocyclic amino group of a 4-amino-1-methylpyridinium derivative yields a neutral 1-methylpyridin-4(1H)-imine. These imines are the direct precursors to the desired ligands. Research has shown that the unsubstituted parent imine ligand can lead to insoluble products when reacted with non-transition metal alkyls. researchgate.netchemrxiv.org To overcome this, substituents are introduced onto the pyridine ring to enhance the solubility and stability of the resulting metal complexes. researchgate.net For example, precursors like 3,5-bis(3,5-dimethylphenyl)-1-methylpyridin-4(1H)-imine have been successfully synthesized and used to prepare isolable magnesium, aluminum, and zinc complexes. researchgate.netchemrxiv.org

Another route involves the direct imination of pyridinium salts. For example, reacting substituted 1-methylpyridinium salts with liquid ammonia (B1221849) and potassium permanganate (B83412) can introduce an imino group, although the position of imination is highly dependent on the substituents on the pyridine ring. wiley.com

Structural Elucidation and Spectroscopic Characterization of 4 Amino 1 Methylpyridinium Species

Advanced Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the electronic and vibrational characteristics of the 4-Amino-1-methylpyridinium cation, confirming its structural integrity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Detailed ¹H and ¹³C NMR data for the parent 4-Amino-1-methylpyridinium cation are not extensively documented in readily available literature. However, analysis of closely related derivatives provides valuable insights. For instance, in the ¹H NMR spectrum of 4-[(benzylamino)carbonyl]-1-methylpyridinium chloride, the protons of the N-methyl group (CH₃) exhibit a characteristic singlet peak at approximately δ = 4.40 ppm in a DMSO-d₆ solvent. nih.gov This downfield shift is typical for a methyl group attached to a positively charged quaternary nitrogen atom within an aromatic ring system. The protons on the pyridine (B92270) ring are expected to appear further downfield, typically in the range of δ = 8.0-9.5 ppm, due to the deshielding effect of the aromatic ring current and the positive charge.

Table 1: Representative ¹H NMR Data for a 4-Amino-1-methylpyridinium Derivative
Functional GroupChemical Shift (δ, ppm)MultiplicityCompound Reference
N-CH₃4.40Singlet4-[(benzylamino)carbonyl]-1-methylpyridinium chloride nih.gov
Pyridine-H8.59Doublet4-[(benzylamino)carbonyl]-1-methylpyridinium chloride nih.gov
Pyridine-H9.21Doublet4-[(benzylamino)carbonyl]-1-methylpyridinium chloride nih.gov

Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of 4-Amino-1-methylpyridinium species is characterized by absorption bands corresponding to the aminopyridinium core. The key vibrational modes are inherited from its precursor, 4-aminopyridine (B3432731), with distinct shifts due to the N-methylation. The N-H stretching vibrations of the primary amino group (-NH₂) typically appear as strong bands in the region of 3300-3500 cm⁻¹. researchgate.netchemicalbook.com The scissoring motion of the -NH₂ group is observed around 1645 cm⁻¹. researchgate.net

Vibrations associated with the pyridinium (B92312) ring are also prominent. The C=C and C=N stretching vibrations within the aromatic ring typically result in a series of sharp bands between 1400 cm⁻¹ and 1650 cm⁻¹. nist.gov For 4-aminopyridine, characteristic peaks are noted around 1602 cm⁻¹ and 1507 cm⁻¹. researchgate.netnist.gov The quaternization of the pyridine nitrogen to form the N-methylpyridinium cation influences the electronic distribution in the ring, leading to shifts in the positions and intensities of these bands. Additionally, C-H stretching and bending vibrations from the methyl group and the aromatic ring are expected in their characteristic regions.

Table 2: Characteristic FTIR Vibrational Frequencies for 4-Aminopyridine Precursor
Vibrational ModeFrequency Range (cm⁻¹)Description
N-H Stretch3300 - 3500Asymmetric and symmetric stretching of the amino group. researchgate.netchemicalbook.com
N-H Scissoring~1645Bending vibration of the amino group. researchgate.net
C=N / C=C Stretch1602, 1507Aromatic ring stretching vibrations. researchgate.netnist.gov
C-N Stretch~1384Stretching of the carbon-nitrogen bond of the amino group. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state.

The electronic absorption spectrum of the 4-Amino-1-methylpyridinium cation is primarily dictated by the π → π* transitions within the aromatic pyridinium ring. Data for the precursor, 4-aminopyridine (4-AP), in aqueous solutions show distinct absorption maxima in the UV region. Key absorption bands are observed at approximately 205-210 nm and 260-280 nm. researchgate.net The methylation of the ring nitrogen to form the 4-Amino-1-methylpyridinium cation is expected to induce a bathochromic (red) shift in these absorption maxima due to the alteration of the electronic structure of the chromophore. This shift occurs because the permanent positive charge on the nitrogen atom affects the energy levels of the π molecular orbitals.

Table 3: UV-Vis Absorption Maxima for 4-Aminopyridine Precursor
Wavelength Band (λₘₐₓ)SolventElectronic Transition
205-210 nmAqueousπ → π
260-280 nmAqueousπ → π

Data is for the 4-aminopyridine precursor; shifts are expected upon N-methylation. researchgate.net

Solid-State Structural Characterization

X-ray diffraction studies are indispensable for determining the precise three-dimensional arrangement of atoms and molecules in the crystalline solid state, including bond lengths, angles, and intermolecular interactions.

Single crystal X-ray diffraction provides definitive proof of molecular structure. While data for the simple 4-Amino-1-methylpyridinium cation is limited, detailed structural studies have been performed on its derivatives. A notable example is 4-amino-1-(4-methylbenzyl)pyridinium bromide.

This compound crystallizes in the orthorhombic space group Pbca. spectrabase.comsigmaaldrich.com The asymmetric unit contains two independent ion pairs, indicating slight conformational differences in the packing environment. spectrabase.comsigmaaldrich.com The analysis confirms the quaternization of the pyridine nitrogen and the planar nature of the aminopyridinium ring. The precise bond lengths and angles within the cation provide a clear picture of its geometry.

Table 4: Crystallographic Data for 4-amino-1-(4-methylbenzyl)pyridinium bromide
ParameterValue
Crystal SystemOrthorhombic spectrabase.comsigmaaldrich.com
Space GroupPbca spectrabase.comsigmaaldrich.com
a (Å)10.5646 (6) sigmaaldrich.com
b (Å)18.7980 (11) sigmaaldrich.com
c (Å)26.9782 (16) sigmaaldrich.com
V (ų)5357.7 (5) sigmaaldrich.com
Z16 sigmaaldrich.com

The crystal packing of 4-Amino-1-methylpyridinium salts is heavily influenced by a network of non-covalent interactions, which are crucial for the formation and stability of the crystal lattice.

In the crystal structure of 4-amino-1-(4-methylbenzyl)pyridinium bromide, the primary intermolecular forces are hydrogen bonds. The hydrogen atoms of the amino group act as hydrogen bond donors, forming strong N—H⋯Br interactions with the bromide counter-ions. spectrabase.comsigmaaldrich.com These interactions link the cations and anions into distinct structural motifs. Specifically, they form a centrosymmetric tetramer-like unit. spectrabase.comsigmaaldrich.com

Elemental Composition Analysis (e.g., CHN)

Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N). This data is crucial for verifying the empirical formula of a synthesized compound and ensuring its purity. For 4-Amino-1-methylpyridinium species, elemental analysis is employed to confirm the successful formation of the desired salt and to ascertain the correct stoichiometric ratio of the cation and its counter-ion.

The theoretical elemental composition of a compound is calculated from its molecular formula and the atomic weights of its constituent elements. Experimental values obtained from CHN analysis are then compared against these theoretical percentages. A close correlation between the experimental and calculated values provides strong evidence for the compound's identity and purity.

For the iodide salt of 4-Amino-1-methylpyridinium, with the chemical formula C₆H₉IN₂, the theoretical elemental composition has been calculated. These values serve as a benchmark for experimental verification.

Table 1: Theoretical Elemental Composition of 4-Amino-1-methylpyridinium Iodide

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.01672.0630.54
HydrogenH1.00899.0723.84
IodineI126.901126.9053.77
NitrogenN14.01228.0211.87
Total 236.052 100.00

Research findings on related but more complex structures, such as 4-amino-1-(4-methylbenzyl)pyridinium bromide, also rely on techniques like X-ray crystallography to determine the precise arrangement of atoms, which complements the data from elemental analysis. nih.govresearchgate.net While detailed experimental CHN analysis data for the simple 4-Amino-1-methylpyridinium cation is not extensively published in readily available literature, the synthesis of its derivatives is often confirmed through a combination of spectroscopic methods and, where reported, elemental analysis to validate the final product. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Amino 1 Methylpyridinium Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the behavior of 4-Amino-1-methylpyridinium. DFT has become a popular method in computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying the electronic structure of molecules. nih.govaps.org These calculations can determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties. nih.gov

Theoretical calculations are crucial for elucidating the electronic structure of the 4-Amino-1-methylpyridinium cation. The molecule is characterized by a "push-pull" system, where the amino group (-NH₂) acts as an electron-donating group (EDG) and the positively charged methyl-pyridinium ring functions as an electron-accepting group (EAG). This configuration significantly influences the distribution of electron density across the molecule.

DFT calculations can map the electron density and electrostatic potential (ESP) surfaces, which identify the electron-rich and electron-deficient regions of the molecule. nih.govthaiscience.info For the 4-Amino-1-methylpyridinium cation, the ESP would show a high electron density around the amino group and a lower electron density, or positive potential, distributed across the pyridinium (B92312) ring, particularly at the nitrogen atom. This inherent charge polarization is a key determinant of its chemical reactivity and physical properties.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the electronic properties and reactivity of a molecule. thaiscience.infoaimspress.com The energy and spatial distribution of these orbitals govern the electronic transitions and charge transfer characteristics. ripublication.com

In the 4-Amino-1-methylpyridinium cation, the HOMO is typically localized on the electron-rich part of the molecule, primarily on the amino group and the pyridinium ring's π-system. Conversely, the LUMO is predominantly centered on the electron-deficient pyridinium ring. thaiscience.info This spatial separation of the HOMO and LUMO is a hallmark of donor-acceptor molecules and is directly related to their potential for intramolecular charge transfer. ripublication.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical stability and reactivity. ripublication.com A smaller energy gap suggests that the molecule can be more easily excited, which is relevant for its optical and electronic properties. thaiscience.info

PropertyDescriptionSignificance in 4-Amino-1-methylpyridinium
HOMO Energy Energy of the highest occupied molecular orbital.Represents the ability to donate an electron. thaiscience.info Influenced by the electron-donating amino group.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Represents the ability to accept an electron. thaiscience.info Dominated by the electron-accepting pyridinium ring.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO).Indicates chemical reactivity and electronic transition energy. ripublication.com A smaller gap facilitates intramolecular charge transfer.

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments. DFT methods can accurately forecast vibrational frequencies (FTIR and Raman spectra) and NMR chemical shifts. nih.govnih.gov

For 4-Amino-1-methylpyridinium, theoretical frequency calculations can help assign specific vibrational modes. For instance, calculations can distinguish the stretching and bending modes of the amino group, the ring vibrations of the pyridinium core, and the vibrations associated with the methyl group. nih.govnih.gov Discrepancies between calculated and experimental frequencies are often accounted for by using scaling factors to correct for approximations in the theoretical model and anharmonicity. mdpi.com

Spectroscopic ParameterComputational MethodInformation Obtained
Vibrational Frequencies DFT/B3LYPPrediction of FTIR and Raman spectra; assignment of vibrational modes (e.g., N-H stretch, C=C ring stretch). nih.gov
NMR Chemical Shifts GIAO (Gauge-Including Atomic Orbital) within DFTPrediction of ¹H and ¹³C NMR chemical shifts, aiding in structural elucidation. nih.gov

Studies of Intramolecular Charge Transfer and Electronic Transitions

The electronic structure of 4-Amino-1-methylpyridinium, with its distinct electron-donating and accepting moieties, makes it a prime candidate for intramolecular charge transfer (ICT) upon photoexcitation. nih.gov When the molecule absorbs light, an electron is promoted from the ground state, largely based on the HOMO, to an excited state, represented by the LUMO. This transition effectively moves electron density from the amino group towards the pyridinium ring. researchgate.net

In some donor-acceptor systems, this process can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. core.ac.uk Theoretical studies on the closely related protonated 4-aminopyridine (B3432731) have shown evidence for such a TICT reaction. core.ac.uk In this model, after initial excitation, the amino group can rotate relative to the pyridinium ring, leading to a more stabilized, charge-separated excited state. The polarity of the solvent plays a significant role in stabilizing these charge-transfer states. nih.govresearchgate.net Computational studies can model this process by calculating the potential energy surfaces of the ground and excited states as a function of the amino group's torsional angle.

Computational Modeling of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer characteristics are often investigated for their potential as nonlinear optical (NLO) materials. nih.govresearchgate.net NLO materials can alter the properties of light and have applications in technologies like optical communications and data storage. researchgate.net The key molecular parameter for second-order NLO activity is the first hyperpolarizability (β). ajchem-a.com

Computational modeling is an indispensable tool for predicting the NLO properties of molecules like 4-Amino-1-methylpyridinium. By applying an external electric field in the calculations, it is possible to determine the molecule's dipole moment (μ), polarizability (α), and, most importantly, its hyperpolarizability (β). ajchem-a.com Large values of β are associated with molecules that have:

A strong electron donor and acceptor.

An extended π-conjugated system connecting the donor and acceptor.

A significant difference in dipole moment between the ground and excited states.

The 4-Amino-1-methylpyridinium cation fits this profile well. Theoretical calculations can predict the magnitude of its hyperpolarizability and provide insights into how chemical modifications could enhance its NLO response, guiding the design of new and more efficient NLO materials. nih.govajchem-a.com

Applications of 4 Amino 1 Methylpyridinium Derivatives

Materials Science Applications

The distinct charge-transfer characteristics inherent in 4-Amino-1-methylpyridinium derivatives make them prime candidates for applications in nonlinear optics (NLO), a field focused on the interaction of high-intensity light with materials to produce new optical frequencies.

Development of Second-Order Nonlinear Optical Materials

Second-order NLO materials are crucial for technologies like frequency conversion and electro-optic modulation. Organic ionic crystals, particularly those derived from stilbazolium salts, have demonstrated exceptional performance in this domain. The quintessential example is DAST (4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate), which is renowned for its large second-order nonlinear optical susceptibility.

The efficacy of these materials stems from the molecular structure, which typically features an electron donor and an electron acceptor group connected by a π-conjugated system (D–π–A). In stilbazolium derivatives, the 1-methylpyridinium moiety acts as a potent electron acceptor. The orientation of these chromophores within the crystal lattice is critical for achieving a high macroscopic NLO response. Research has shown that by carefully selecting the counter-anion, it is possible to control the crystal packing and enhance the second-harmonic generation (SHG) efficiency. For instance, replacing the tosylate anion in DAST with 2-naphthalenesulfonate resulted in a 50% higher powder SHG efficiency.

Derivative NameCommon AcronymKey Feature
4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylateDASTHigh electro-optic coefficient and NLO susceptibility.
4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2-naphthalenesulfonateDSNSSHG efficiency 50% higher than DAST.
4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonateDSTMSSimilar NLO properties to DAST with improved crystal growth characteristics.

Design of Third-Order Nonlinear Optical Materials (e.g., Stilbazolium Derivatives)

Third-order NLO materials are integral to applications such as optical switching, data storage, and optical power limiting. Stilbazolium derivatives also exhibit significant third-order NLO properties, which are characterized by phenomena like two-photon absorption and an intensity-dependent refractive index.

The nonlinear absorption behavior of these materials can be tailored by modifying the electron-donating group attached to the stilbene framework. Studies on various stilbazolium iodide salts have revealed that their performance is highly dependent on the nature of the donor group and the duration of the incident laser pulse. For example, with nanosecond laser pulses, derivatives like trans-4-[2-(pyrryl)vinyl]-1-methylpyridinium iodide (PVPI) show strong reverse saturable absorption, a desirable trait for optical limiting. The efficiency of this absorption decreases in the order of donor groups: pyrryl > ferrocenyl > aminostyryl. This tunability allows for the rational design of molecules for specific third-order NLO applications. A newly synthesized stilbazolium derivative, DMSB (4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium bromide), has been identified as a promising candidate for various optical and NLO applications.

Coordination Chemistry and Ligand Design

The nitrogen atoms in the pyridine (B92270) ring and the amino group of 4-Amino-1-methylpyridinium derivatives provide excellent coordination sites for metal ions. Deprotonation of the exocyclic amino group leads to the formation of unique ligands with interesting electronic properties.

Formation of Monoanionic Quasi-Imido Ligands based on 1-Methyl-4-iminopyridine

A new class of monoanionic nitrogen donor ligands has been developed based on the (1-methylpyridin-4(1H)-ylidene)amide structure, also known as 1-methyl-4-iminopyridine. nbinno.comnbinno.com These are referred to as monoanionic quasi-imido (MQI) ligands. nbinno.comnbinno.com The formation of the anion involves the deprotonation of the corresponding 4-imino-1-methylpyridine precursor. nbinno.comnbinno.com A key feature of the resulting MQI ligand is the delocalization of the positive charge onto the N-heterocycle, which is associated with the aromatization of the pyridine ring. nbinno.com This electronic structure allows the ligand to act as a potent six-electron donor, making it a valuable component in organometallic chemistry. nbinno.com

Complexation with Main Group Elements (e.g., Magnesium, Aluminum, Zinc)

The versatile MQI ligands have been successfully used to form stable complexes with several main group elements. To enhance solubility and stability, bulky substituents are often introduced onto the pyridine ring of the ligand precursor. nbinno.comnbinno.com For example, precursors like 3,5-bis(3,5-di-tert-butylphenyl)-1-methylpyridin-4(1H)-imine have been reacted with metal alkyls of magnesium, aluminum, and zinc. nbinno.comnbinno.com These reactions proceed via deprotonation of the NH moiety of the ligand precursor to yield dimeric metal complexes. nbinno.com

The following complexes have been synthesized and characterized, demonstrating the broad utility of MQI ligands in main group chemistry: nbinno.comnbinno.com

{[MQItBu]MgCl(THF)}2

{[MQItBu]MgMe}2

{[MQItBu]AlMe2}2

{[MQItBu]ZnMe}2

Crystallographic and NMR spectroscopic studies have confirmed the structures of these complexes and provided insight into the charge delocalization within the ligand framework. nbinno.comnbinno.com

Role as Advanced Synthetic Intermediates

The 4-amino-1-methylpyridinium scaffold is a crucial intermediate in the synthesis of the aforementioned functional materials. Its synthesis typically begins with 4-methylpyridine (also known as 4-picoline). The first step involves the quaternization of the pyridine nitrogen with a methylating agent, such as methyl iodide or methyl bromide, to form a 1,4-dimethylpyridinium (B189563) salt. mdpi.comnih.gov

This pyridinium (B92312) salt is a key precursor for stilbazolium dyes. Through a Knoevenagel condensation reaction, the activated methyl group at the 4-position of the 1,4-dimethylpyridinium salt reacts with an appropriate aldehyde (e.g., 4-(dimethylamino)benzaldehyde) in the presence of a weak base catalyst like piperidine. nih.govirjet.net This reaction creates the ethylenic bridge (C=C) that connects the pyridinium acceptor to the donor moiety, forming the final D-π-A stilbazolium structure. mdpi.comnih.gov By starting with amino-substituted pyridines or using amino-substituted aldehydes, a wide variety of NLO chromophores can be accessed, highlighting the role of the core pyridinium structure as a versatile synthetic platform.

Utilization in the Construction of Complex Heterocyclic Frameworks

The primary application of 4-amino-1-methylpyridinium derivatives in the synthesis of complex heterocycles lies in their ability to form pyridinium ylides. These ylides are 1,3-dipoles that can readily participate in cycloaddition reactions with various dipolarophiles, leading to the formation of five-membered rings and fused heterocyclic systems. This reactivity is a cornerstone for building molecular complexity in a controlled and efficient manner.

One of the most prominent applications is in the synthesis of indolizine derivatives. The pyridinium ylide, generated in situ from the corresponding 4-amino-1-methylpyridinium salt by deprotonation with a base, can undergo a [3+2] cycloaddition reaction with electron-deficient alkenes or alkynes. This reaction proceeds to form a tetrahydroindolizine intermediate, which can then be oxidized to the aromatic indolizine core. researchgate.net This strategy provides a powerful and modular approach to a wide array of substituted indolizines.

Furthermore, these pyridinium ylides can be employed in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. This approach is highly valued for its efficiency and atom economy. In such setups, the 4-amino-1-methylpyridinium derivative can react with a variety of partners to construct polycyclic and spiro-heterocyclic systems that would be challenging to assemble through traditional linear synthetic routes. nih.govnih.gov

The reactivity of the pyridinium ylide can be tuned by the nature of the substituents on both the pyridinium ring and the ylidic carbon. The amino group at the 4-position of the pyridine ring plays a significant electronic role, influencing the stability and reactivity of the ylide intermediate. This electronic modulation can be harnessed to control the regioselectivity and stereoselectivity of the cycloaddition reactions.

Detailed research has demonstrated the utility of these derivatives in formal [4+1] cyclization reactions. In these transformations, the pyridinium 1,4-zwitterion can act as a four-atom synthon, reacting with a one-atom component to construct five-membered heterocyclic rings. mdpi.comnih.gov For instance, the reaction with propiolic acid derivatives can furnish various indolizines. mdpi.com The proposed mechanism often involves a nucleophilic attack on the pyridinium ring, leading to dearomatization and subsequent ring-closing and rearrangement steps to afford the final heterocyclic product.

The table below summarizes representative research findings on the application of pyridinium ylides, closely related to 4-amino-1-methylpyridinium derivatives, in the synthesis of complex heterocyclic frameworks.

Starting Pyridinium Salt DerivativeReactant(s)Reaction TypeResulting Heterocyclic FrameworkRef.
N-phenacylpyridinium bromideo-Quinone methideMichael addition & intramolecular substitution1,2-Dihydronaphtho[2,1-b]furans
Pyridinium saltsα,β-Unsaturated ketones[4+1] Cycloaddition2,3-Dihydrofurans researchgate.net
Pyridinium 1,4-zwitterionsPropiolic acid derivativesFormal (4+1) CyclizationIndolizines mdpi.com
Pyridinium 1,4-zwitterionsα-Functionalized bromoalkanesFormal (4+1) Cyclization / OxidationSubstituted Indolizines mdpi.com
Pyridinium ylidesElectron-deficient alkenes[3+2] Cycloaddition / OxidationIndolizines researchgate.net

Future Research Directions and Emerging Areas in the Study of 4 Amino 1 Methylpyridinium

The landscape of chemical research is one of perpetual evolution, driven by the quest for novel functionalities and deeper mechanistic understanding. For the compound 4-Amino-1-methylpyridinium, a quaternary ammonium (B1175870) salt derived from 4-aminopyridine (B3432731), future research is poised to unlock new potentials across synthesis, characterization, computational analysis, and material science. This article explores the prospective avenues of investigation that could define the next chapter in the scientific narrative of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-1-methylpyridine, and how can reaction conditions influence yield?

  • Methodology :

  • Route 1 : React 4-aminopyridine with methyl iodide in methanol under reflux (50°C, 2 hours). Purify via evaporation and recrystallization .
  • Route 2 : Use alkylation with iodomethane in tetrahydrofuran (THF) under nitrogen, followed by column chromatography (silica gel, 5–10% ethanol/dichloromethane) .
  • Key Variables : Temperature, solvent polarity, and stoichiometric ratios of reagents. For example, excess methyl iodide improves alkylation efficiency but may require rigorous purification.
  • Yield Optimization : Route 1 yields ~60–70% purity, while Route 2 achieves >80% after chromatography .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • Analytical Workflow :

  • 1^1H NMR : Look for characteristic shifts:
  • Pyridine ring protons: δ 6.8–7.2 ppm (doublets/singlets).
  • Methyl group: δ 2.5–3.0 ppm (singlet, integration = 3H) .
  • IR Spectroscopy : Amino group (–NH2_2) stretch at ~3260–3350 cm1^{-1}; pyridine ring vibrations at 1600–1450 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peak at m/z 108.14 (C6_6H8_8N2_2) with fragmentation patterns confirming the methyl substitution .

Q. What are the common impurities in this compound synthesis, and how are they resolved?

  • Impurity Sources :

  • Incomplete alkylation (residual 4-aminopyridine).
  • Over-alkylation (e.g., di-methylated byproducts).
    • Mitigation :
  • Use silica gel chromatography (ethanol/dichloromethane gradients) to separate mono- and di-methylated species .
  • Recrystallization in ethanol/water mixtures improves purity (>95%) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in coordination chemistry?

  • Mechanistic Insights :

  • The amino group acts as a Lewis base, enabling coordination with transition metals (e.g., Co2+^{2+}, Ni2+^{2+}).
  • Methyl substitution at the 1-position reduces steric hindrance compared to bulkier substituents, enhancing ligand flexibility .
    • Experimental Design :
  • Conduct UV-Vis titration studies in acetonitrile to determine binding constants with metal ions.
  • Compare coordination behavior with unsubstituted 4-aminopyridine using X-ray crystallography .

Q. What strategies are effective for modifying this compound to enhance biological activity (e.g., enzyme inhibition)?

  • Derivatization Approaches :

  • Fluorination : Introduce fluorinated alkyl chains (e.g., –CH2_2CH2_2F) to improve metabolic stability. Synthesize via nucleophilic substitution with fluoroalkyl bromides .
  • Acylation : React with acetyl chloride to form 1-methyl-4-acetamidopyridine, which shows improved solubility for in vitro assays .
    • Biological Testing :
  • Use inducible nitric oxide synthase (iNOS) inhibition assays. IC50_{50} values correlate with electron-withdrawing substituents .

Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

  • Methodology :

  • QSAR Models : Train using datasets from PubChem (e.g., logP, polar surface area) to predict blood-brain barrier permeability .
  • Docking Studies : Simulate interactions with target proteins (e.g., methionine aminopeptidase-1) using AutoDock Vina. Validate with experimental IC50_{50} data .
    • Validation : Compare predicted vs. experimental ADMET profiles (e.g., hepatic clearance in rat microsomes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.